trans-3'-O-Benzoyl-4'-O-methylkhellactone
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Overview
Description
trans-3’-O-Benzoyl-4’-O-methylkhellactone: is a natural product derived from the roots of Peucedanum praeruptorum Dunn . It belongs to the coumarin family and has a molecular formula of C22H20O6 with a molecular weight of 380.396 g/mol . This compound is primarily used in scientific research related to life sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3’-O-Benzoyl-4’-O-methylkhellactone involves several steps, including the protection of hydroxyl groups, benzoylation, and methylation. The specific reaction conditions and reagents used in these steps are crucial for achieving high yields and purity .
Industrial Production Methods: Industrial production of trans-3’-O-Benzoyl-4’-O-methylkhellactone typically involves large-scale extraction from natural sources, followed by purification processes such as chromatography . The compound is then crystallized to obtain a high-purity product suitable for research applications .
Chemical Reactions Analysis
Types of Reactions: trans-3’-O-Benzoyl-4’-O-methylkhellactone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the benzoyl or methoxy groups, often using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, trans-3’-O-Benzoyl-4’-O-methylkhellactone is used as a reference standard for analytical methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and pathways. It is often used in assays to investigate its interactions with various biomolecules .
Medicine: Although not used directly in medicine, trans-3’-O-Benzoyl-4’-O-methylkhellactone serves as a lead compound for the development of new therapeutic agents. Its structure provides a basis for designing analogs with improved pharmacological properties .
Industry: In the industrial sector, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it valuable for various applications, including the synthesis of other complex molecules .
Mechanism of Action
The mechanism of action of trans-3’-O-Benzoyl-4’-O-methylkhellactone involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to changes in cellular signaling pathways . The exact pathways and targets depend on the specific biological context in which the compound is studied .
Comparison with Similar Compounds
- trans-3’-O-Benzoyl-4’-O-methylkhellactone
- trans-3’-O-Benzoyl-4’-O-methylkhellactone analogs
- Other coumarins
Uniqueness: trans-3’-O-Benzoyl-4’-O-methylkhellactone is unique due to its specific structural features, such as the benzoyl and methoxy groups, which confer distinct chemical and biological properties . These features differentiate it from other coumarins and make it a valuable compound for research and industrial applications .
Biological Activity
trans-3'-O-Benzoyl-4'-O-methylkhellactone is a coumarin derivative primarily derived from the roots of Peucedanum praeruptorum Dunn. This compound has garnered attention in biological research for its potential therapeutic applications and mechanisms of action. Below, we explore its biological activity, including mechanisms, pharmacological effects, and relevant case studies.
This compound has the following chemical characteristics:
Property | Details |
---|---|
IUPAC Name | (10-methoxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) benzoate |
CAS Number | 23733-95-1 |
Molecular Formula | C22H20O6 |
Molecular Weight | 368.39 g/mol |
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. It modulates cellular signaling pathways, which can lead to various biological effects such as:
- Antioxidant Activity : The compound exhibits potential antioxidant properties, which may protect cells from oxidative stress.
- Anti-inflammatory Effects : Studies suggest that it may inhibit inflammatory pathways, thereby reducing inflammation in various models.
- Antimicrobial Properties : Preliminary data indicate that it may possess antimicrobial activity against certain pathogens.
Pharmacological Effects
Research has demonstrated several pharmacological effects associated with this compound:
- Cytotoxicity : In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines, suggesting potential as an anticancer agent.
- Neuroprotective Effects : Some studies indicate that it may protect neuronal cells from damage, which could be beneficial in neurodegenerative diseases.
- Cardiovascular Benefits : There is evidence to suggest that it may have protective effects on cardiovascular health by modulating lipid profiles and reducing blood pressure.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Cytotoxicity : A study published in Phytochemistry evaluated the cytotoxic effects of various coumarins, including this compound. Results indicated a significant reduction in cell viability in certain cancer cell lines at specific concentrations (IC50 values) .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of this compound. It was shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, highlighting its potential therapeutic use in inflammatory diseases .
Properties
IUPAC Name |
(10-methoxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O6/c1-22(2)20(27-21(24)14-7-5-4-6-8-14)19(25-3)17-15(28-22)11-9-13-10-12-16(23)26-18(13)17/h4-12,19-20H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMVCBJWWVINMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)OC)OC(=O)C4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.